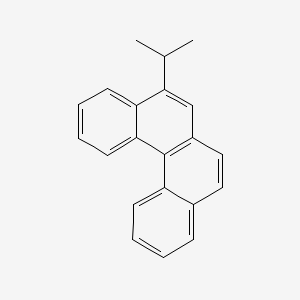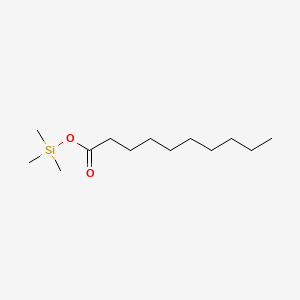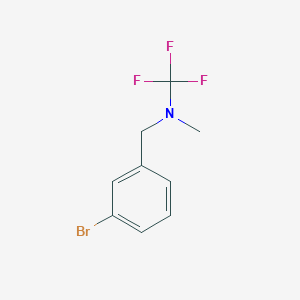
BENZO(c)PHENANTHRENE, 5-ISOPROPYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZO©PHENANTHRENE, 5-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the presence of an isopropyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 5-ISOPROPYL- typically involves the functionalization of benzo[c]phenanthrene. One common method is the Friedel-Crafts alkylation, where benzo[c]phenanthrene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: BENZO©PHENANTHRENE, 5-ISOPROPYL- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction can convert the aromatic rings into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at various positions on the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst for nitration.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzo[c]phenanthrene, halogenated benzo[c]phenanthrene.
Applications De Recherche Scientifique
BENZO©PHENANTHRENE, 5-ISOPROPYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the development of organic semiconductors and other materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of BENZO©PHENANTHRENE, 5-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved in its action include the activation of DNA repair mechanisms and apoptosis in response to DNA damage .
Comparaison Avec Des Composés Similaires
Benzo[c]phenanthrene: The parent compound without the isopropyl group.
Dibenzo[c,g]phenanthrene: A related compound with additional fused benzene rings.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: BENZO©PHENANTHRENE, 5-ISOPROPYL- is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural modification can lead to differences in its physical properties, such as solubility and melting point, as well as its biological activity compared to other similar PAHs .
Propriétés
Numéro CAS |
63020-53-1 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
5-propan-2-ylbenzo[c]phenanthrene |
InChI |
InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3 |
Clé InChI |
RESRCWGRKNPWHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)



![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)



